molecular formula C7H4N2O B112262 6-Formylnicotinonitrile CAS No. 206201-64-1

6-Formylnicotinonitrile

Cat. No.: B112262
CAS No.: 206201-64-1
M. Wt: 132.12 g/mol
InChI Key: DMDMMMFMXWZSLM-UHFFFAOYSA-N
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Description

6-Formylnicotinonitrile, also known as 6-formylpyridine-3-carbonitrile, is an organic compound with the molecular formula C7H4N2O. It is a derivative of nicotinonitrile, characterized by the presence of a formyl group at the sixth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Formylnicotinonitrile involves the oxidation of 6-methylnicotinonitrile. The process typically includes the use of iodine as an oxidizing agent in dimethylsulfoxide (DMSO) at elevated temperatures. For instance, a mixture of 6-methylnicotinonitrile and iodine in DMSO is heated to 150°C under a nitrogen atmosphere for about 20 minutes. After cooling, the reaction mixture is treated with saturated aqueous sodium thiosulfate to remove excess iodine, followed by extraction with ethyl acetate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Formylnicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: 6-Carboxynicotinonitrile.

    Reduction: 6-Aminomethylnicotinonitrile.

    Substitution: Various substituted nicotinonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

6-Formylnicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Formylnicotinonitrile involves its interaction with various molecular targets, primarily through its formyl and nitrile functional groups. These groups can participate in hydrogen bonding, nucleophilic addition, and other interactions with biological macromolecules. The compound’s effects are mediated through pathways involving pyridine derivatives, which are known to influence enzymatic activity and cellular signaling .

Comparison with Similar Compounds

    6-Methylnicotinonitrile: A precursor in the synthesis of 6-Formylnicotinonitrile.

    6-Carboxynicotinonitrile: An oxidation product of this compound.

    6-Aminomethylnicotinonitrile: A reduction product of this compound.

Uniqueness: this compound is unique due to its dual functional groups (formyl and nitrile), which confer distinct reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

6-formylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O/c8-3-6-1-2-7(5-10)9-4-6/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDMMMFMXWZSLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50612738
Record name 6-Formylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206201-64-1
Record name 6-Formylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-formylpyridine-3-carbonitrile
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Synthesis routes and methods I

Procedure details

Oxalyl chloride (936 mg, 7.38 mmol) is dissolved in dichlormethane (8 ml) under an argon atmosphere and cooled to −78° C. in an acetone dry-ice bath. Dimethylsulfoxide (1.153 g, 14.76 mmol) is added dropwise and the mixture is stirred for 20 minutes at −78° C. The compound of Example 32A (900 mg, 6.71 mmol) is added dropwise as a dichloromethane (7 ml) solution. The reaction is stirred for an additional two hours at −78° C. Triethylamine (3.05 g, 30.19 mmol) is added and the reaction is kept at −78° C. for 10 minutes, then allowed to warm to room temperature. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The ethyl acetate phase is washed with bicarbonate and brine, dried over magnesium sulphate monohydrate, filtered and concentrated to afford a yellow oil. The crude oil is purified by column chromatography on silica gel with dichloromethane as eluent.
Quantity
936 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.153 g
Type
reactant
Reaction Step Two
Quantity
900 mg
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Three
Quantity
3.05 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 5-cyano-2-methylpyridine (400 mg, 3.38 mmol) and iodine (0.8 g, 3.15 mmol) in DMSO (2 mL) was heated to 150° C. under nitrogen for 20 min. The reaction mixture was cooled to room temperature and quenched with 10% aqueous NaHCO3 solution. The organic product was extracted with EtOAc and the combined extracts were dried over anhydrous sodium sulfate, and concentrated under reduced pressure to get the crude 6-formylnicotinonitrile (400 mg), which was carried through without further purification. 6-Formylnicotinonitrile (400 mg, 3.03 mmol) was dissolved in 1,2-dichloroethane (5 mL) and cooled to 0° C. A solution of tert-butyl 2-methylpiperazine-1-carboxylate (606 mg, 3.03 mmol) in 1,2-dichloroethane (5 mL), followed by sodium triacetoxyborohydride (1.1 g, 5.4 mmol) were added and the reaction mixture was allowed to warm up to room temperature and further stirred for 8 h. The reaction mixture was quenched with 10% aqueous NaHCO3 solution and the product was extracted with EtOAc.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 6-methylnicotinonitrile (10.0 g, 84.6 mmol) and iodine (20.0 g, 78.8 mmol) in dimethylsulfoxide (150 mL) was heated at 150° C. under nitrogen for 20 minutes (reaction exhaust was scrubbed with bleach to remove dimethyl sulfide). After cooling to room temperature saturated aqueous sodium bicarbonate (200 mL) was added carefully and the resulting mixture was extracted with toluene (3×100 mL). The combined organic extracts were washed with brine, dried (MgSO4) and evaporated to give the desired product as an orange oil (5.65 g, 50%) which was used without further purification. 1H NMR (CDCl3, 400 MHz) δ 8.06 (1H, d), 8.17 (1H, dd), 9.05 (1H, d), 10.12 (1H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
50%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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